molecular formula C39H72O5 B148123 Glyceryl dioleate CAS No. 25637-84-7

Glyceryl dioleate

Cat. No.: B148123
CAS No.: 25637-84-7
M. Wt: 621 g/mol
InChI Key: DRAWQKGUORNASA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Glyceryl dioleate is a neutral lipid involved in various metabolic pathways in the cell . It is an important component of membranes and also acts as a secondary messenger . It has been shown to be involved in multiple processes and pathways, such as protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation .

Cellular Effects

It has been suggested that it can be used to treat breast cancer . This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism, particularly in cancer cells.

Molecular Mechanism

It is known that the increase of hydrocarbon tail chains in this compound leads to the enhanced steric hindrance effect, which in turn leads to the deterioration of tribological properties .

Temporal Effects in Laboratory Settings

It is known that it is stable at -20°C .

Dosage Effects in Animal Models

It is known that the dose of agents required for inducing diabetes depends on the animal species, route of administration, and nutritional status .

Metabolic Pathways

This compound is involved in various metabolic pathways in the cell . It is an important component of membranes and also acts as a secondary messenger . It has been shown to be involved in multiple processes and pathways, such as protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation .

Transport and Distribution

It is known that it is soluble in DMF and Ethanol .

Subcellular Localization

It is known that it is an important component of membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl dioleate can be synthesized through various methods, including enzymatic and chemical processes. One common method involves the lipase-catalyzed glycerolysis of vinyl oleate with glycerol. This reaction is typically conducted in a solvent-free system at 30°C for 8 hours, using Lipozyme RM IM as the catalyst . The reaction yields a high purity of 1,3-diolein, with minimal by-products .

Industrial Production Methods

In industrial settings, diolein is often produced through the glycerolysis of native oils. This method is preferred due to its efficiency and environmental friendliness. The reaction conditions, such as temperature, molar ratio of reactants, and catalyst loading, are optimized to maximize yield and purity .

Properties

IUPAC Name

(2-hydroxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAWQKGUORNASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2081110-78-1, 25637-84-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2081110-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioleic acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diolein interact with Protein Kinase C (PKC)?

A1: Diolein binds to PKC in conjunction with calcium ions and phospholipids, particularly phosphatidylserine [, , ]. This binding event increases PKC's affinity for calcium, leading to its activation [, ]. The activation mechanism is thought to involve changes in the interaction of PKC with the phospholipid membrane, potentially through phase separation or alterations in headgroup spacing [].

Q2: What are the downstream effects of PKC activation by Diolein?

A2: PKC activation by Diolein initiates a cascade of phosphorylation events that regulate various cellular processes. One example is the phosphorylation of the 40S ribosomal subunit protein S6, which has been linked to the effects of phorbol ester tumor promoters []. Diolein has also been shown to stimulate luteinizing hormone release in permeabilized pituitary cells, suggesting its involvement in exocytosis [].

Q3: Does the presence of Diolein affect the phosphorylation of specific PKC substrates?

A3: Yes, the choice of substrate can influence how Diolein activates PKC. For example, with the platelet protein P47 as a substrate, Diolein activates PKC without significantly shifting the enzyme's affinity for calcium []. In contrast, with histone as a substrate, Diolein significantly reduces the calcium concentration required for PKC activation [].

Q4: How does the presence of Diolein affect the properties of lipid membranes?

A7: Diolein, being a diacylglycerol with a single double bond in its fatty acid chain, acts as a membrane destabilizer, promoting the formation of high-curvature intermediates and disordered cubic phases in lipid bilayers []. It lowers the threshold temperature for the transition from the liquid-crystalline phase to isotropic phases, affecting membrane fluidity and permeability [].

Q5: Does the isomeric form of Diolein influence its effects on membrane properties?

A8: Yes, while both 1,2-Diolein and 1,3-Diolein act as bilayer destabilizers, 1,2-Diolein exhibits a slightly stronger effect, promoting the hexagonal phase and increasing membrane leakage and fusion rates to a greater extent than 1,3-Diolein [].

Q6: How is Diolein used in the enzymatic synthesis of triacylglycerols?

A9: Diolein serves as a substrate for the enzyme diacylglycerol acyltransferase (DGAT) []. DGAT catalyzes the acylation of Diolein, using acyl-CoA as the acyl donor, to produce triacylglycerols, which are essential components of fats and oils []. This reaction is crucial for triacylglycerol biosynthesis and lipid body formation in various organisms, including oleaginous fungi [].

Q7: What factors influence the enzymatic synthesis of 1,3-Diolein?

A10: The enzymatic synthesis of 1,3-Diolein, often through esterification of oleic acid with glycerol using immobilized lipases, is influenced by factors such as the type of lipase used, solvent properties, temperature, reaction time, and the presence of molecular sieves [, , ]. For example, the lipase from Candida sp. 99-125 exhibits high selectivity for 1,3-Diolein synthesis, and its activity is significantly affected by the logP of the solvent used in the reaction medium [, ].

Q8: Can the selectivity of lipases for 1,3-Diolein synthesis be modulated?

A11: Yes, research suggests that the solvent plays a crucial role in modulating lipase selectivity []. Increasing the logP of the solvent enhances the yield of Diolein but decreases the lipase's selectivity for the sn-1 hydroxyl group of glycerol over the sn-2 hydroxyl group, leading to a reduced ratio of 1,3-Diolein to 1,2-Diolein [, ].

Q9: Have computational methods been used to study Diolein and related compounds?

A12: Yes, computational methods, particularly molecular dynamics simulations, have been employed to investigate the influence of solvents on the structure and activity of lipases during 1,3-Diolein synthesis []. These simulations revealed that solvents with varying logP values differently affect the lipase structure, influencing its catalytic activity and selectivity [].

Q10: How does the structure of diacylglycerols affect their ability to activate PKC?

A13: The glycerol backbone stereochemistry is crucial for PKC activation. 1,2-sn-Diolein effectively activates the enzyme, whereas 2,3-sn-Diolein and 1,3-Diolein do not []. This specificity suggests that the enzyme recognizes a particular spatial arrangement of the hydroxyl and acyl groups on the glycerol molecule [].

Q11: Does the degree of fatty acid saturation in Diolein influence PKC activation?

A14: While the presence of unsaturated fatty acid chains is not strictly required for PKC activation by Diolein, it significantly enhances the enzyme's activity. Vesicles containing Diolein but lacking unsaturated phospholipids require much higher Diolein concentrations to achieve activation comparable to unsaturated systems [].

Q12: What strategies have been explored to improve the stability and delivery of Diolein-based formulations?

A15: Diolein has been incorporated into nanostructured drug delivery systems, such as those containing doxorubicin and gadolinium complexes, for targeted cancer therapy and imaging []. These nanostructures, stabilized by Diolein's ability to form a foamy mesophase, enhance drug delivery, therapeutic efficacy, and imaging capabilities [].

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